molecular formula C14H17N B13579538 3-(Naphthalen-2-yl)butan-1-amine

3-(Naphthalen-2-yl)butan-1-amine

Cat. No.: B13579538
M. Wt: 199.29 g/mol
InChI Key: XDBBUFQKBOQMOE-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)butan-1-amine is an organic compound with the molecular formula C14H17N It consists of a butan-1-amine chain attached to a naphthalene ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-bromonaphthalene with butan-1-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are commonly used.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

3-(Naphthalen-2-yl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential neuroprotective effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)butan-1-amine involves its interaction with specific molecular targets. For example, in neuroprotective studies, it has been shown to modulate oxidative stress and inflammation pathways. The compound may interact with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxynaphthalen-2-amine: Similar structure with a methoxy group instead of the butan-1-amine chain.

    1-(Naphthalen-2-yl)ethan-1-amine: Similar structure with an ethan-1-amine chain instead of butan-1-amine.

Uniqueness

3-(Naphthalen-2-yl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3-naphthalen-2-ylbutan-1-amine

InChI

InChI=1S/C14H17N/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h2-7,10-11H,8-9,15H2,1H3

InChI Key

XDBBUFQKBOQMOE-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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